molecular formula C33H52O9 B1665060 Agavoside A CAS No. 56857-65-9

Agavoside A

Cat. No. B1665060
CAS RN: 56857-65-9
M. Wt: 592.8 g/mol
InChI Key: NVCUAFIUMZCPGV-RGIGLGGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agavoside a belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Agavoside a is considered to be a practically insoluble (in water) and relatively neutral molecule. Agavoside a has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, agavoside a is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, agavoside a can be found in green vegetables. This makes agavoside a a potential biomarker for the consumption of this food product.

Scientific Research Applications

Neural Stem Cell Differentiation

Agavoside A, under the name agalloside, has been identified as a neural stem cell differentiation activator. A study by Arai, Yamaguchi, & Ishibashi (2017) demonstrated that the synthesized agalloside accelerated neural stem cell differentiation, comparable to its naturally occurring counterpart.

Therapeutic Efficacy in Leishmaniasis

In a 2005 study, Tyagi et al. explored the use of a drug similar to Agavoside A, arjunglucoside I, for treating leishmaniasis. The study showed that incorporating the drug in nanogels significantly increased its efficacy in reducing spleen parasite load in animal models.

Broad Spectrum of Biological Activities

Hyperoside, a compound structurally similar to Agavoside A, exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and organ protective effects, as reported in a 2022 study by Wang et al.

Cardiovascular Disease Treatment

Astragaloside IV, structurally related to Agavoside A, was investigated for its potential in treating cardiovascular diseases (CVD). Zhao et al. (2012) found that it could offer protective effects in cultured cardiomyocytes and suggested a combination of mechanisms including vasodilation and anti-inflammation.

Anticonvulsant Effects

A study on flavonoids, similar in structure to Agavoside A, by Citraro et al. (2016), indicated their potential anticonvulsant effects, mediated by inhibition of NMDA receptors and activity on GABAA receptors.

Neuroprotective Effects

Agavoside A-related compound Astragaloside IV was found to have neuroprotective effects against glutamate-induced neurotoxicity, as indicated by Yue et al. (2015) through the Raf-MEK-ERK pathway.

Anti-Inflammatory and Anti-Arthritic Effects

Hyperoside, structurally similar to Agavoside A, showed anti-inflammatory and anti-arthritic effects in vitro and in animal models, as demonstrated by Jin et al. (2016).

Bone Metabolism

A flavonoid isolated from Ulmus wallichiana, akin to Agavoside A, was found by Swarnkar et al. (2011) to stimulate osteoblast function and inhibit osteoclast and adipocyte differentiation, indicating potential use in treating bone-related disorders.

α-Glycosidase Inhibitory Activity

A study by Oliveira et al. (2018) on Costus spiralis, which contains compounds similar to Agavoside A, revealed α-glycosidase inhibitory activity, suggesting potential anti-diabetic applications.

properties

CAS RN

56857-65-9

Product Name

Agavoside A

Molecular Formula

C33H52O9

Molecular Weight

592.8 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-16-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C33H52O9/c1-16-7-10-33(39-15-16)17(2)26-23(42-33)12-22-20-6-5-18-11-19(40-30-29(38)28(37)27(36)24(14-34)41-30)8-9-31(18,3)21(20)13-25(35)32(22,26)4/h16-24,26-30,34,36-38H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,26+,27+,28+,29-,30-,31+,32-,33-/m1/s1

InChI Key

NVCUAFIUMZCPGV-RGIGLGGVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Agavosid A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agavoside A
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Agavoside A
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Agavoside A
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Agavoside A
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Agavoside A
Reactant of Route 6
Agavoside A

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